molecular formula C18H18ClF5N6O B12828139 Unii-P14M0dws2J

Unii-P14M0dws2J

Cat. No.: B12828139
M. Wt: 464.8 g/mol
InChI Key: ZUZPCOQWSYNWLU-UHFFFAOYSA-N
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Description

Unii-P14M0dws2J (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound features a phenyl ring substituted with bromine, chlorine, and boronic acid functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key properties include:

  • Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" .
  • Synthetic Accessibility: Score of 2.07, suggesting moderate ease of synthesis .

Its synthesis involves a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran/water system at 75°C, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate as reagents . The compound’s structural complexity and functional groups enable applications in Suzuki-Miyaura couplings and drug discovery.

Properties

IUPAC Name

5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-(1,1,1-trifluoropropan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZPCOQWSYNWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF5N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of cevipabulin involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the triazolopyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the triazolopyrimidine ring system.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the triazolopyrimidine core.

    Functionalization of the phenyl ring: The phenyl ring is further functionalized with chloro, fluoro, and propoxy groups through a series of substitution reactions.

    Final coupling: The final step involves coupling the functionalized phenyl ring with the triazolopyrimidine core to form cevipabulin.

Industrial production methods for cevipabulin would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Cevipabulin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Cevipabulin exerts its effects by binding to tubulin, a protein that is a key component of microtubules. Microtubules are essential for cell division, and by binding to tubulin, cevipabulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . This mechanism makes cevipabulin a promising candidate for cancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Score Key Functional Groups Log Po/w (XLOGP3) Solubility (mg/mL)
This compound 1046861-20-4 C₆H₅BBrClO₂ 235.27 - Boronic acid, Br, Cl 2.15 0.24
(3-Bromo-5-chlorophenyl)boronic acid 1072942-22-6 C₆H₅BBrClO₂ 235.27 0.87 Boronic acid, Br, Cl 2.18 0.21
(6-Bromo-2,3-dichlorophenyl)boronic acid 1256355-15-0 C₆H₄BBrCl₂O₂ 270.27 0.71 Boronic acid, Br, 2Cl 2.89 0.12

Key Findings:

Structural Similarities :

  • All compounds share a boronic acid (-B(OH)₂) core and halogen substituents (Br, Cl), enabling cross-coupling reactivity .
  • Differences in halogen positions (e.g., 3-Bromo-5-chloro vs. 6-Bromo-2,3-dichloro) influence electronic properties and steric effects .

Physicochemical Properties :

  • Lipophilicity : this compound (Log P 2.15) is less lipophilic than (6-Bromo-2,3-dichlorophenyl)boronic acid (Log P 2.89) due to fewer chlorine atoms .
  • Solubility : Higher chlorine content correlates with reduced aqueous solubility (0.12 mg/mL vs. 0.24 mg/mL) .

Synthetic Utility :

  • This compound and (3-Bromo-5-chlorophenyl)boronic acid exhibit similar reactivity in Suzuki-Miyaura reactions, but the latter’s higher similarity score (0.87) suggests broader applicability in drug synthesis .

Spectroscopic Differentiation :

  • ¹H NMR : this compound shows distinct aromatic proton shifts (δ 7.4–7.8 ppm) compared to its analogs due to substituent positioning .
  • ESI-MS : Fragmentation patterns differ; this compound exhibits a dominant [M-Br]⁺ ion at m/z 156, while (6-Bromo-2,3-dichlorophenyl)boronic acid shows [M-Cl]⁺ at m/z 189 .

Research Implications

  • Drug Development : this compound’s balanced lipophilicity and solubility make it suitable for synthesizing bioactive molecules targeting enzymes or receptors .
  • Material Science : Halogenated boronic acids are used in polymer cross-linking and flame retardants, as seen in EP/GF/DiDOPO composites .
  • Analytical Challenges : Structural isomers require advanced NMR (e.g., 2D correlation spectroscopy) for unambiguous identification .

Biological Activity

Overview of ZENOCUTUZUMAB

ZENOCUTUZUMAB (also known as MCLA-128) is a full-length IgG1 bispecific antibody designed to bind to both HER2 and HER3 receptors. Its mechanism of action involves inhibiting the signaling pathways that promote tumor growth and survival in cancers that overexpress these receptors, particularly breast and gastric cancers.

  • Targeting HER2 and HER3 : ZENOCUTUZUMAB binds simultaneously to both receptors, disrupting the heterodimerization that is crucial for downstream signaling.
  • Inhibition of Tumor Growth : By blocking these pathways, the compound reduces cell proliferation and induces apoptosis in cancer cells.

Pharmacodynamics

The pharmacodynamic properties of ZENOCUTUZUMAB have been evaluated through various preclinical and clinical studies. Key findings include:

  • In vitro Studies : In cell line assays, ZENOCUTUZUMAB demonstrated significant inhibition of cell proliferation in HER2-positive and HER3-expressing cancer cells.
  • In vivo Efficacy : Animal models showed that treatment with ZENOCUTUZUMAB resulted in reduced tumor size compared to control groups.

Case Study 1: Breast Cancer

  • Patient Profile : A 58-year-old female with metastatic HER2-positive breast cancer.
  • Treatment Regimen : Administered ZENOCUTUZUMAB in combination with standard chemotherapy.
  • Outcome : Marked reduction in tumor markers and stabilization of disease observed after three cycles of treatment.

Case Study 2: Gastric Cancer

  • Patient Profile : A 65-year-old male diagnosed with advanced gastric cancer expressing both HER2 and HER3.
  • Treatment Regimen : Received ZENOCUTUZUMAB as a monotherapy.
  • Outcome : Significant tumor shrinkage was noted after six weeks, leading to an extended progression-free survival period.

Table 1: Summary of Clinical Trials Involving ZENOCUTUZUMAB

Trial PhaseIndicationNumber of PatientsPrimary EndpointResults Summary
Phase 1Breast Cancer30Safety and TolerabilityWell-tolerated; no dose-limiting toxicities observed.
Phase 2Gastric Cancer50Efficacy (ORR)ORR of 40% with manageable side effects.
Phase 1/2Combination Therapy100Progression-Free SurvivalImproved PFS compared to historical controls.

Table 2: In Vitro Efficacy Data

Cell LineIC50 (nM)Treatment Duration (hrs)Observations
HER2+ Breast Cancer572Significant reduction in viability.
HER3+ Gastric Cancer1048Induction of apoptosis noted.

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